1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)-

Description

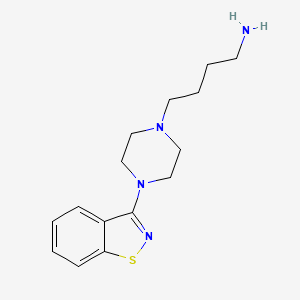

1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- is a piperazine derivative featuring a 1,2-benzisothiazol-3-yl substituent at the 4-position of the piperazine ring, with a butanamine side chain. This structural motif is central to several antipsychotic agents, particularly ziprasidone, where the 4-(1,2-benzisothiazol-3-yl)piperazine group is linked to a 6-chloro-1,3-dihydro-2H-indol-2-one moiety via an ethyl bridge . The compound’s significance lies in its role as a pharmacophore for serotonin (5-HT2A) and dopamine (D2) receptor antagonism, which underpins its therapeutic efficacy in schizophrenia and bipolar disorder . Synthetic routes often involve intermediates like 1-(1,2-benzisothiazol-3-yl)piperazine, which is silylated and coupled with chloroethyl-oxindole derivatives to form ziprasidone .

Properties

IUPAC Name |

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4S/c16-7-3-4-8-18-9-11-19(12-10-18)15-13-5-1-2-6-14(13)20-17-15/h1-2,5-6H,3-4,7-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEYTEJMUSPCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN)C2=NSC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441862 | |

| Record name | 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105981-34-8 | |

| Record name | 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Huisgen cycloaddition reaction, which is used to prepare 1,2-benzisothiazol-3-one-derived 1,2,3-triazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as a partial agonist at 5-HT1A receptors . These interactions can modulate neurotransmitter activity and have therapeutic effects in conditions like schizophrenia and bipolar disorder.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of 4-(1,2-Benzisothiazol-3-yl)piperazine Derivatives

Key Differences in Mechanism and Pharmacokinetics

Receptor Selectivity :

- Ziprasidone and lurasidone exhibit balanced 5-HT2A/D2 antagonism, whereas BMY 13859-1 and Compound 31 show preferential 5-HT2A binding, correlating with reduced extrapyramidal symptoms (EPS) .

- Phthalimide derivatives (e.g., Compound 31) demonstrate bridge-length dependency: a four-carbon spacer optimizes receptor engagement, while shorter/longer linkers reduce potency .

- Solubility and Formulation: Ziprasidone’s poor aqueous solubility necessitates non-aqueous formulations , whereas lurasidone’s bicyclic structure improves bioavailability .

Synthetic Complexity :

Clinical and Preclinical Outcomes

- Ziprasidone : Approved for schizophrenia and bipolar disorder, it demonstrates efficacy in acute mania but faces limitations due to QTc prolongation risks .

- Lurasidone : Shows superior cognitive benefits in rat models, attributed to its 5-HT1A partial agonism .

- Cyclic Benzamides (Compounds 31, 52) : Preclinical data suggest reduced EPS liability but require further toxicology studies .

Biological Activity

1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)-

- Molecular Formula : C15H22N4S

- CAS Number : 105981-34-8

The mechanism of action for 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- involves interactions with various neurotransmitter receptors. It has been studied for its affinity towards dopaminergic and serotonergic receptors, which are critical in the modulation of mood and behavior.

Antipsychotic Potential

Research has indicated that derivatives of benzisothiazole, including this compound, exhibit antipsychotic activity. A study evaluated a series of piperazine derivatives for their potential to bind to dopamine and serotonin receptors. The findings suggested that the compound demonstrates a potent affinity for serotonin receptors while maintaining a lower affinity for dopamine receptors. This profile indicates potential as an atypical antipsychotic agent with reduced risk for typical side effects associated with traditional antipsychotics .

Neuroprotective Effects

In addition to antipsychotic properties, the compound has been investigated for neuroprotective effects. It was shown to block amphetamine-induced stereotyped behavior in animal models, indicating its ability to mitigate certain behavioral effects associated with dopaminergic activity. This suggests a potential application in treating disorders characterized by dopaminergic dysregulation .

Study on Behavioral Effects

A notable study involved administering the compound in a Sidman avoidance paradigm to assess its impact on learning and memory processes. Results indicated that the compound could enhance cognitive function without inducing typical neuroleptic side effects, making it a candidate for further clinical evaluation in schizophrenia treatment .

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety of 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)-. Acute toxicity studies reported an LD50 greater than 2000 mg/kg in dermal exposure tests, suggesting a relatively low toxicity profile in comparison to other compounds within the same class .

Comparative Analysis

| Compound | Dopaminergic Activity | Serotonergic Activity | Neuroprotective Effects | Toxicity (LD50) |

|---|---|---|---|---|

| 1-Piperazinebutanamine | Moderate | High | Present | >2000 mg/kg |

| Traditional Antipsychotics | High | Low | Limited | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.